Welcome to the BenchChem Online Store!
molecular formula C3H7N5O3 B8769498 N-Ethyl-N'-nitro-N-nitrosoguanidine

N-Ethyl-N'-nitro-N-nitrosoguanidine

Cat. No. B8769498
M. Wt: 161.12 g/mol
InChI Key: ZGONASGBWOJHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08993527B2

Procedure details

A solution of approximately 30 mmol diazoethane in 40 ml of ether was prepared by slow addition of 7 g (44 mmol) of 1-ethyl-3-nitro-1-nitrosoguanidine to a mixture of 8 g of potassium hydroxide, 9 ml water and 60 ml of ether followed by distillation. This was slowly added to a solution of 3.2 g (12 mmol) of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICA riboside) in 35 ml dimethylformamide containing 50 mg of tin(II) chloride dihydrate. During the addition approximately 20 ml of methanol was added to maintain solubility. The reaction was filtered to remove a trace precipitate and evaporated to a yellow syrup. Thin layer chromatography on silica gel using methylene chloride/methanol (3:1) showed a major product spot moving faster than AICA riboside. The syrup was chromatographed on silica gel using methylene chloride/methanol (8:1) collecting the major product as determined by TLC. The appropriate fractions were evaporated to a white foam. This was dissolved in 7 ml of methanol. Upon cooling to 4° C. the mixture crystallized to yield 160 mg of 5-amino-1-(2-O-ethyl-β-D-ribofuranosyl) imidazole-4-carboxamide (Compound No. 34 (1-250)) confirmed by NMR decoupling and exchange experiments.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([N:10]=O)C(N[N+]([O-])=O)=N)[CH3:2].[OH-].[K+].[NH2:14][C:15]1[N:19]([C@@H:20]2[O:26][C@H:25]([CH2:27][OH:28])[C@@H:23]([OH:24])[C@H:21]2[OH:22])[CH:18]=[N:17][C:16]=1[C:29]([NH2:31])=[O:30].O.O.[Sn](Cl)Cl>CCOCC.CN(C)C=O.CO.O>[N+:3](=[CH:1][CH3:2])=[N-:10].[NH2:14][C:15]1[N:19]([C@@H:20]2[O:26][C@H:25]([CH2:27][OH:28])[C@@H:23]([OH:24])[C@H:21]2[O:22][CH2:1][CH3:2])[CH:18]=[N:17][C:16]=1[C:29]([NH2:31])=[O:30] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)N(C(=N)N[N+](=O)[O-])N=O
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
NC1=C(N=CN1[C@H]1[C@H](O)[C@H](O)[C@H](O1)CO)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
followed by distillation
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to maintain solubility
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
to remove a trace precipitate
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow syrup
CUSTOM
Type
CUSTOM
Details
The syrup was chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
collecting the major product
CUSTOM
Type
CUSTOM
Details
The appropriate fractions were evaporated to a white foam
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in 7 ml of methanol
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
[N+](=[N-])=CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 30 mmol
Name
Type
product
Smiles
NC1=C(N=CN1[C@H]1[C@H](OCC)[C@H](O)[C@H](O1)CO)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.